![molecular formula C25H28ClN3O8S2 B4536031 N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}glycinamide](/img/structure/B4536031.png)
N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}glycinamide
Description
This compound belongs to a class of chemicals known for their complex structures and potential biological activities. Sulfonamides, in particular, are a group of compounds that have been extensively studied for their medicinal properties, including antitumor activities.
Synthesis Analysis
Synthesis of similar compounds often involves complex reactions. For instance, Owa et al. (2002) discussed the synthesis of related sulfonamide compounds with antitumor properties, highlighting the intricate processes involved in their creation (Owa et al., 2002).
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using techniques like X-ray crystallography. Al-Hourani et al. (2015) performed such analysis on tetrazole derivatives, which might be comparable in complexity to our compound of interest (Al-Hourani et al., 2015).
Chemical Reactions and Properties
Sulfonamide compounds can participate in various chemical reactions, often demonstrating unique properties due to their complex structures. For example, Wit et al. (2010) explored the sulfonation reactions of phenyl methanesulfonates, providing insights into the reactivity of sulfonamide groups (Wit et al., 2010).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting points, and crystalline structures, are crucial for understanding their behavior in different environments. These properties are often determined experimentally through various analytical techniques.
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and interactions with other molecules, define the potential applications of these compounds. Studies like those by Tsuruta and Inoue (1998) on fluorescent labeling reagents provide insights into the chemical behavior of complex sulfonamides (Tsuruta & Inoue, 1998).
properties
IUPAC Name |
2-(5-chloro-N-(3,4-dimethoxyphenyl)sulfonyl-2-methoxyanilino)-N-[3-[methyl(methylsulfonyl)amino]phenyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28ClN3O8S2/c1-28(38(5,31)32)19-8-6-7-18(14-19)27-25(30)16-29(21-13-17(26)9-11-22(21)35-2)39(33,34)20-10-12-23(36-3)24(15-20)37-4/h6-15H,16H2,1-5H3,(H,27,30) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHALDYFJEHRLGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC(=C1)NC(=O)CN(C2=C(C=CC(=C2)Cl)OC)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClN3O8S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-chloro-N-(3,4-dimethoxyphenyl)sulfonyl-2-methoxyanilino)-N-[3-[methyl(methylsulfonyl)amino]phenyl]acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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